molecular formula C13H18O3 B14846043 5-(Cyclohexyloxy)-2-methoxyphenol

5-(Cyclohexyloxy)-2-methoxyphenol

Cat. No.: B14846043
M. Wt: 222.28 g/mol
InChI Key: KJRYQHJRCZJUMS-UHFFFAOYSA-N
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Description

5-(Cyclohexyloxy)-2-methoxyphenol: is an organic compound characterized by the presence of a cyclohexyloxy group attached to a methoxyphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexyloxy)-2-methoxyphenol can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkyl halide with an alkoxide ion, resulting in the formation of an ether. For this compound, the reaction would involve the use of cyclohexyl bromide and 2-methoxyphenol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclohexyloxy)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexyloxy-methoxybenzene.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexyloxy-methoxybenzene.

    Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

Chemistry: 5-(Cyclohexyloxy)-2-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of phenolic compounds on biological systems. It may also serve as a model compound for understanding the behavior of similar phenolic compounds in biological environments.

Medicine: The compound’s potential antioxidant properties make it of interest in medical research. It may be investigated for its ability to neutralize free radicals and protect cells from oxidative damage.

Industry: In industrial applications, this compound can be used as a stabilizer in polymers and as an additive in various chemical formulations to enhance their properties.

Mechanism of Action

The mechanism of action of 5-(Cyclohexyloxy)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can influence the activity of enzymes and other proteins. The cyclohexyloxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect membrane-bound proteins.

Comparison with Similar Compounds

    2-Methoxyphenol (Guaiacol): Similar structure but lacks the cyclohexyloxy group.

    4-Methoxyphenol (Mequinol): Similar structure but with the methoxy group in a different position.

    Cyclohexyloxybenzene: Similar structure but lacks the methoxy group.

Uniqueness: 5-(Cyclohexyloxy)-2-methoxyphenol is unique due to the presence of both the cyclohexyloxy and methoxy groups on the phenol ring

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

5-cyclohexyloxy-2-methoxyphenol

InChI

InChI=1S/C13H18O3/c1-15-13-8-7-11(9-12(13)14)16-10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3

InChI Key

KJRYQHJRCZJUMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2CCCCC2)O

Origin of Product

United States

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